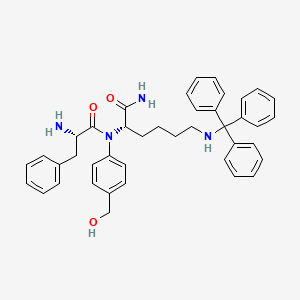
Phe-Lys(Trt)-PAB
Descripción general
Descripción
Phe-Lys(Trt)-PAB is a synthetic peptide compound that combines phenylalanine, lysine with a trityl protecting group, and para-aminobenzoic acid. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
Phe-Lys(Trt)-PAB has a wide range of applications in scientific research:
Biochemistry: It is used as a building block for synthesizing longer peptides and proteins.
Pharmaceuticals: The compound is utilized in drug development and delivery systems.
Protease Substrates: It serves as a substrate for studying protease activity and specificity.
Biomaterials: This compound is incorporated into hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of Phe-Lys(Trt)-PAB involves its interaction with specific enzymes and receptors. The trityl-protected lysine can be selectively deprotected, allowing the free amino group to participate in biochemical reactions. The phenylalanine and para-aminobenzoic acid moieties contribute to the compound’s binding affinity and specificity for target enzymes and receptors .
Análisis Bioquímico
Biochemical Properties
Phe-Lys(Trt)-PAB plays a pivotal role in biochemical reactions, particularly in the context of peptide synthesis and enzymatic interactions. This compound interacts with several enzymes and proteins, including proteases and peptidases, which facilitate its cleavage and activation. The trityl group on lysine provides protection during synthesis, ensuring the stability of the peptide until it reaches its target site. Upon deprotection, this compound can interact with various biomolecules, forming complexes that are essential for its biological activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of specific genes involved in cell growth and differentiation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. For example, this compound can inhibit certain proteases, preventing the degradation of target proteins and thereby modulating cellular processes. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, highlighting the importance of monitoring its stability and activity over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxicities. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can induce adverse effects, including toxicity and cellular damage. Understanding the dosage effects is crucial for optimizing its use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in amino acid metabolism and energy production. Additionally, this compound can affect metabolite levels, leading to changes in cellular homeostasis and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target sites, ensuring its biological activity. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. The subcellular localization of this compound influences its interactions with biomolecules and its overall biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Lys(Trt)-PAB typically involves the following steps:
Protection of Lysine: Lysine is first protected with a trityl group to prevent unwanted reactions at its amino group.
Coupling with Phenylalanine: The protected lysine is then coupled with phenylalanine using a coupling reagent such as [6-(trifluoromethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate (CF3-PyBOP) under mild conditions.
Addition of Para-Aminobenzoic Acid: Finally, para-aminobenzoic acid is added to the peptide chain, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phe-Lys(Trt)-PAB undergoes various chemical reactions, including:
Hydrolysis: The trityl protecting group can be removed under acidic conditions, revealing the free amino group of lysine.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction: The phenylalanine and para-aminobenzoic acid moieties can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Glacial acetic acid and concentrated hydrochloric acid (95:5, v/v) are commonly used for deprotection.
Coupling Reactions: CF3-PyBOP is used as a coupling reagent under mild conditions.
Oxidation and Reduction: Standard oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride can be used.
Major Products Formed
Deprotected Lysine: Removal of the trityl group yields free lysine.
Extended Peptides: Further coupling reactions result in longer peptide chains.
Comparación Con Compuestos Similares
Similar Compounds
Phe-Lys-pNA: A chromogenic substrate used for studying protease activity.
Hafk Peptide: A tetrapeptide with antifungal activity.
Uniqueness
Phe-Lys(Trt)-PAB is unique due to its trityl-protected lysine, which allows for selective deprotection and subsequent reactions. This feature makes it highly versatile for use in peptide synthesis and biochemical research.
Propiedades
IUPAC Name |
(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCZCKQSLIJFDP-UWXQCODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



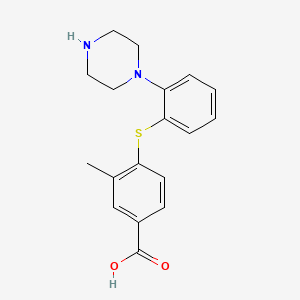
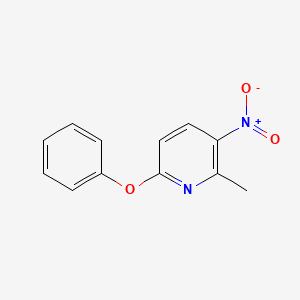
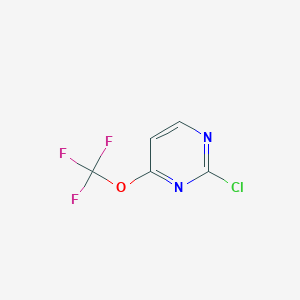

![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)

![methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1435390.png)

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)

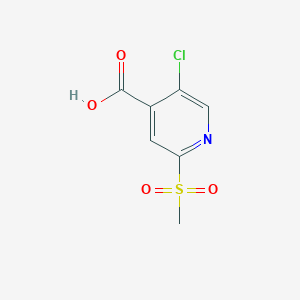

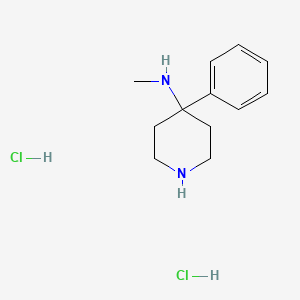
![1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1435400.png)